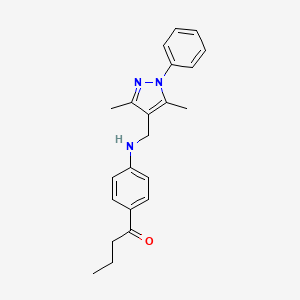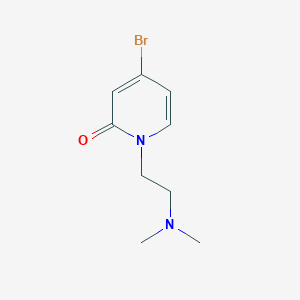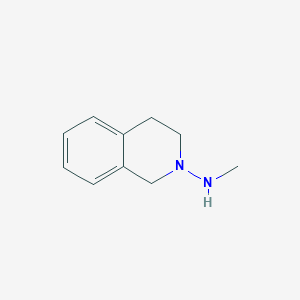
1-(1-Chlorocyclopropyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Chlorocyclopropyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a synthetic organic compound that features a chlorocyclopropyl group and a triazole ring. Compounds containing triazole rings are often of interest due to their diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Chlorocyclopropyl)-2-(1H-1,2,4-triazol-1-yl)ethanone typically involves the following steps:
Formation of the Chlorocyclopropyl Group: This can be achieved through the chlorination of cyclopropane using reagents such as chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions.
Attachment of the Triazole Ring: The triazole ring can be introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes as starting materials.
Coupling of the Two Fragments: The final step involves coupling the chlorocyclopropyl group with the triazole ring, often using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Chlorocyclopropyl)-2-(1H-1,2,4-triazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom in the chlorocyclopropyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (Et3N).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclopropyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(1-Chlorocyclopropyl)-2-(1H-1,2,4-triazol-1-yl)ethanone would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring is known to participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-(1-Chlorocyclopropyl)-2-(1H-1,2,3-triazol-1-yl)ethan-1-one: Similar structure but with a different triazole ring.
1-(1-Chlorocyclopropyl)-2-(1H-imidazol-1-yl)ethan-1-one: Contains an imidazole ring instead of a triazole ring.
1-(1-Chlorocyclopropyl)-2-(1H-pyrazol-1-yl)ethan-1-one: Contains a pyrazole ring instead of a triazole ring.
Uniqueness
1-(1-Chlorocyclopropyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is unique due to the presence of the 1,2,4-triazole ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
122669-03-8 |
|---|---|
Fórmula molecular |
C7H8ClN3O |
Peso molecular |
185.61 g/mol |
Nombre IUPAC |
1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethanone |
InChI |
InChI=1S/C7H8ClN3O/c8-7(1-2-7)6(12)3-11-5-9-4-10-11/h4-5H,1-3H2 |
Clave InChI |
OFBGUOXVCAKOPV-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C(=O)CN2C=NC=N2)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid](/img/structure/B8787976.png)







![N-(Benzo[d][1,3]dioxol-5-yl)-2-chloroquinazolin-4-amine](/img/structure/B8788014.png)
![3-Ethoxy-spiro[3.4]octa-2,6-dien-1-one](/img/structure/B8788019.png)



